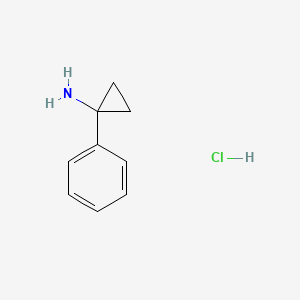

1-Phenylcyclopropanamine Hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-phenylcyclopropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N.ClH/c10-9(6-7-9)8-4-2-1-3-5-8;/h1-5H,6-7,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABUWJOHYZALSMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00224582 | |

| Record name | 1-Phenylcyclopropylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00224582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73930-39-9 | |

| Record name | 1-Phenylcyclopropylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073930399 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Phenylcyclopropylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00224582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenylcyclopropan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Genesis of a Chiral Scaffold: A Technical History of 1-Phenylcyclopropanamine Hydrochloride

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive technical overview of the discovery and history of 1-phenylcyclopropanamine hydrochloride, a significant chiral building block in medicinal chemistry. While often historically overshadowed by its isomer, the monoamine oxidase inhibitor tranylcypromine (trans-2-phenylcyclopropylamine), 1-phenylcyclopropanamine possesses a unique chemical profile and has emerged as a valuable scaffold in modern drug discovery. This document details the early synthetic explorations in the field of phenylcyclopropylamines, outlines key synthetic methodologies, presents relevant physicochemical and biological data in a structured format, and provides detailed experimental protocols. Furthermore, logical workflows and synthetic pathways are visualized to offer a clear and concise understanding of this important molecule.

Introduction: A Tale of Two Isomers

The story of 1-phenylcyclopropanamine is intrinsically linked to the pioneering mid-20th century research into phenylcyclopropylamines, a class of compounds investigated for their potential as central nervous system stimulants and antidepressants. The most prominent member of this class is tranylcypromine, first synthesized in 1948 by Alfred Burger and William L. Yost.[1] Their work, primarily focused on analogs of amphetamine, led to the discovery of the potent monoamine oxidase (MAO) inhibitory activity of trans-2-phenylcyclopropylamine. While this foundational research centered on the 2-phenyl isomer, it laid the groundwork for the exploration of other positional isomers, including 1-phenylcyclopropanamine.

Unlike its celebrated counterpart, the discovery of 1-phenylcyclopropanamine was not marked by a singular breakthrough publication. Instead, its emergence into the scientific landscape was more gradual, driven by the need for diverse chemical scaffolds in medicinal chemistry. Its unique rigid, three-dimensional structure, conferred by the cyclopropane ring, makes it an attractive moiety for designing molecules that can precisely interact with biological targets. In recent years, 1-phenylcyclopropylamine has gained significant attention as a key intermediate in the synthesis of novel therapeutic agents, including targeted cancer therapies.

Physicochemical Properties

A clear understanding of the physicochemical properties of 1-phenylcyclopropanamine and its hydrochloride salt is essential for its application in research and development. The following table summarizes key quantitative data for the free base and its hydrochloride salt.

| Property | 1-Phenylcyclopropanamine | This compound | Reference |

| CAS Number | 41049-53-0 | 73930-39-9 | [2][3] |

| Molecular Formula | C₉H₁₁N | C₉H₁₂ClN | [2][3] |

| Molecular Weight | 133.19 g/mol | 169.65 g/mol | [2] |

| Appearance | - | White to off-white solid | |

| Melting Point | - | 194.7-194.9 °C | |

| Storage | Inert atmosphere, Room Temperature | Inert atmosphere, Room Temperature |

Synthesis and Experimental Protocols

The synthesis of 1-phenylcyclopropanamine has been approached through several routes, often leveraging classical organic reactions. A prevalent strategy involves the construction of the 1-phenylcyclopropane core followed by the introduction of the amine functionality.

Synthesis of 1-Phenylcyclopropanecarboxylic Acid

A common precursor for 1-phenylcyclopropanamine is 1-phenylcyclopropanecarboxylic acid. An effective synthesis of this intermediate starts from 2-phenylacetonitrile.

Experimental Protocol: Synthesis of 1-Phenylcyclopropanecarboxylic Acid

This protocol is based on the α-alkylation of 2-phenylacetonitrile with 1,2-dibromoethane followed by hydrolysis of the resulting nitrile.

Step 1: Synthesis of 1-Phenylcyclopropanecarbonitrile

-

To a solution of 2-phenylacetonitrile (1 equivalent) in a suitable solvent (e.g., dimethylformamide), add a strong base such as sodium hydride (2.2 equivalents) portion-wise at 0 °C under an inert atmosphere.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 30 minutes.

-

Add 1,2-dibromoethane (1.1 equivalents) dropwise to the reaction mixture.

-

Heat the reaction mixture to 80-90 °C and stir for 12-16 hours.

-

After completion of the reaction (monitored by TLC), cool the mixture to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain 1-phenylcyclopropanecarbonitrile.

Step 2: Hydrolysis to 1-Phenylcyclopropanecarboxylic Acid

-

To a solution of 1-phenylcyclopropanecarbonitrile (1 equivalent) in ethanol, add a solution of sodium hydroxide (e.g., 6 M, 10 equivalents).

-

Heat the reaction mixture at reflux for 24 hours.

-

Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to pH 2-3.

-

Extract the product with an organic solvent (e.g., diethyl ether).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 1-phenylcyclopropanecarboxylic acid.

Conversion to 1-Phenylcyclopropanamine via Curtius Rearrangement

The Curtius rearrangement is a versatile method for converting carboxylic acids into primary amines with the loss of one carbon atom.[2][4][5][6][7] This reaction proceeds through an acyl azide intermediate which rearranges to an isocyanate, followed by hydrolysis to the amine.

Experimental Protocol: Synthesis of this compound

This protocol outlines the conversion of 1-phenylcyclopropanecarboxylic acid to this compound via a Curtius rearrangement.

-

Activation of the Carboxylic Acid: To a solution of 1-phenylcyclopropanecarboxylic acid (1 equivalent) in an inert solvent (e.g., dichloromethane), add oxalyl chloride (1.2 equivalents) and a catalytic amount of DMF at 0 °C. Stir the reaction mixture at room temperature for 2 hours. Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride.

-

Formation of the Acyl Azide: Dissolve the crude acid chloride in acetone and add a solution of sodium azide (1.5 equivalents) in water dropwise at 0 °C. Stir the mixture for 1 hour at 0 °C.

-

Curtius Rearrangement: Extract the acyl azide with toluene. Heat the toluene solution at reflux (around 110 °C) until the evolution of nitrogen gas ceases, indicating the formation of the isocyanate.

-

Hydrolysis to the Amine: Cool the reaction mixture and add aqueous hydrochloric acid (e.g., 6 M). Heat the mixture at reflux for several hours to hydrolyze the isocyanate to the primary amine.

-

Isolation of the Hydrochloride Salt: After cooling, the aqueous layer is separated, washed with an organic solvent, and then concentrated under reduced pressure to yield this compound as a solid. The solid can be further purified by recrystallization.

Caption: Synthetic pathway to this compound.

Biological Activity and Modern Applications

While the initial focus of phenylcyclopropylamine research was on MAO inhibition, the biological profile of 1-phenylcyclopropanamine is distinct from that of tranylcypromine. Studies on fluorinated analogs of both 1- and 2-phenylcyclopropylamines have shown that the position of the phenyl group significantly influences the inhibitory activity against monoamine oxidase.[4] For instance, 2-fluoro-1-phenylcyclopropylmethylamine was found to be a weak noncompetitive inhibitor of tyramine oxidase, in contrast to the potent competitive inhibition observed with trans-2-fluoro-2-phenylcyclopropylamine.[4]

More recently, the 1-phenylcyclopropylamine scaffold has been ingeniously utilized in the development of targeted cancer therapies. Researchers have designed conjugates of 1-phenylcyclopropylamine with anticancer drugs, such as entinostat. These conjugates are engineered to be selectively activated in cancer cells that overexpress lysine-specific demethylase 1 (LSD1), leading to the targeted release of the cytotoxic agent. This innovative prodrug strategy highlights the modern utility of the 1-phenylcyclopropylamine core in precision medicine.

Caption: Workflow of PCPA-drug conjugates in targeted cancer therapy.

Conclusion

The history of this compound is a testament to the enduring value of fundamental chemical synthesis and the continuous evolution of medicinal chemistry. From its origins in the shadow of its more famous isomer, tranylcypromine, this unique chiral scaffold has carved its own niche as a valuable building block in modern drug discovery. Its rigid, three-dimensional structure offers a distinct advantage in the design of targeted therapies, as exemplified by its recent application in cancer prodrugs. For researchers and drug development professionals, a thorough understanding of the history, synthesis, and properties of this compound is crucial for unlocking its full potential in the creation of next-generation therapeutics.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sas.rochester.edu [sas.rochester.edu]

- 4. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Curtius rearrangement - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Synthesis of 1-Phenylcyclopropanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to 1-phenylcyclopropanamine hydrochloride, a key building block in medicinal chemistry and drug development. This document details the core synthetic strategies, provides in-depth experimental protocols for key reactions, and presents quantitative data in a clear, comparative format. Visualizations of the synthetic pathways and experimental workflows are included to facilitate understanding.

Introduction

1-Phenylcyclopropanamine and its derivatives are of significant interest in the pharmaceutical industry due to their presence in a variety of biologically active compounds. The rigid cyclopropane scaffold imparts unique conformational constraints on molecules, which can lead to enhanced binding affinity for biological targets and improved pharmacokinetic properties. This guide focuses on the practical synthesis of the hydrochloride salt of 1-phenylcyclopropanamine, a stable and readily handled form of the amine.

Two principal synthetic strategies are discussed herein:

-

Route A: From Phenylacetonitrile: This pathway involves the cyclopropanation of phenylacetonitrile followed by hydrolysis of the nitrile group and subsequent conversion to the amine.

-

Route B: From Benzonitrile via the Kulinkovich-Szymoniak Reaction: This method provides a direct route to the primary cyclopropylamine from the corresponding nitrile.

Synthetic Pathways and Mechanisms

The following sections outline the chemical transformations involved in the synthesis of this compound.

Route A: Synthesis from Phenylacetonitrile

This route commences with the α-alkylation of phenylacetonitrile with 1,2-dibromoethane to form 1-phenylcyclopropanecarbonitrile. The nitrile is then hydrolyzed to 1-phenylcyclopropanecarboxylic acid. The carboxylic acid can then be converted to the target amine via several rearrangement reactions, including the Curtius, Hofmann, or Schmidt rearrangements.

Caption: Synthetic pathway from Phenylacetonitrile via Curtius Rearrangement.

Route B: Synthesis from Benzonitrile (Kulinkovich-Szymoniak Reaction)

This approach utilizes a titanium-mediated cyclopropanation of benzonitrile with a Grignard reagent to directly form the primary amine.[1] The reaction proceeds through a titanacyclopropane intermediate which reacts with the nitrile to form an azatitanacyclopentene. Subsequent treatment with a Lewis acid promotes rearrangement to the cyclopropylamine.[1]

Caption: Kulinkovich-Szymoniak reaction pathway for 1-phenylcyclopropanamine synthesis.

Experimental Protocols

The following sections provide detailed experimental procedures for the key steps in the synthesis of this compound.

Route A: From Phenylacetonitrile

Experimental Workflow:

Caption: Experimental workflow for the synthesis of 1-phenylcyclopropanecarbonitrile.

Procedure:

To a solution of sodium hydroxide (2.0 eq) in water, phenylacetonitrile (1.0 eq), 1,2-dibromoethane (1.5 eq), and a phase-transfer catalyst such as tetrabutylammonium bromide (0.05 eq) are added. The mixture is stirred vigorously and heated to 60-70 °C. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 1-phenylcyclopropanecarbonitrile.

Procedure:

1-Phenylcyclopropanecarbonitrile is refluxed in a mixture of concentrated hydrochloric acid and water. The reaction progress is monitored by TLC. After completion, the mixture is cooled, and the product is extracted with an organic solvent. The organic layer is dried and concentrated to yield 1-phenylcyclopropanecarboxylic acid.

Experimental Workflow:

Caption: Experimental workflow for the Schmidt Reaction.

Procedure:

Caution: Hydrazoic acid, formed in situ, is highly toxic and explosive. This reaction must be performed in a well-ventilated fume hood with appropriate safety precautions.

To a stirred solution of 1-phenylcyclopropanecarboxylic acid (1.0 eq) in chloroform, concentrated sulfuric acid is added dropwise at 0 °C.[2] Sodium azide (1.5 eq) is then added portion-wise, maintaining the temperature below 10 °C.[2] After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The mixture is then carefully poured onto crushed ice and made alkaline with a concentrated sodium hydroxide solution. The aqueous layer is extracted with an organic solvent, and the combined organic extracts are dried and concentrated to give 1-phenylcyclopropanamine.

Route B: Kulinkovich-Szymoniak Reaction of Benzonitrile

Procedure:

To a solution of benzonitrile (1.0 eq) and titanium(IV) isopropoxide (1.2 eq) in anhydrous THF at room temperature, a solution of ethylmagnesium bromide (2.5 eq) in THF is added dropwise. The mixture is stirred for several hours. A Lewis acid, such as boron trifluoride diethyl etherate (1.5 eq), is then added at 0 °C, and the reaction is stirred for an additional period. The reaction is quenched with aqueous sodium hydroxide, and the mixture is filtered. The filtrate is extracted with an organic solvent, and the combined organic layers are dried and concentrated. The crude amine is then purified.

Formation of this compound

Procedure:

The crude 1-phenylcyclopropanamine is dissolved in a suitable anhydrous solvent, such as diethyl ether or ethyl acetate. A solution of hydrogen chloride in the same solvent (or gaseous HCl) is added dropwise with stirring until precipitation is complete. The resulting solid is collected by filtration, washed with the anhydrous solvent, and dried under vacuum to yield this compound.

Data Presentation

The following tables summarize quantitative data for the synthesis of this compound and its intermediates.

Table 1: Synthesis of 1-Phenylcyclopropanecarbonitrile

| Entry | Starting Material | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetonitrile | 1,2-Dibromoethane, NaOH, TBAB | Water | 60-70 | 4-6 | 75-85 |

Table 2: Conversion of 1-Phenylcyclopropanecarboxylic Acid to 1-Phenylcyclopropanamine

| Reaction | Key Reagents | Solvent | Typical Yield (%) |

| Schmidt | NaN₃, H₂SO₄ | Chloroform | 60-70 |

| Curtius | DPPA, Et₃N | Toluene | 70-80 |

| Hofmann | Br₂, NaOH | Water/Dioxane | 50-60 |

Table 3: Characterization of this compound

| Property | Value |

| Molecular Formula | C₉H₁₂ClN |

| Molecular Weight | 169.65 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 198-202 °C |

| ¹H NMR (CDCl₃, δ) | 7.5-7.3 (m, 5H), 2.9 (br s, 3H), 1.5-1.3 (m, 4H) |

| ¹³C NMR (CDCl₃, δ) | 139.5, 129.0, 128.5, 127.0, 45.0, 15.0 |

Conclusion

This technical guide has provided a detailed overview of the primary synthetic routes to this compound. Both the pathway starting from phenylacetonitrile and the Kulinkovich-Szymoniak reaction of benzonitrile offer viable methods for obtaining this important synthetic intermediate. The choice of route will depend on factors such as the availability of starting materials, scalability, and safety considerations. The experimental protocols and data presented herein are intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

References

An In-depth Technical Guide to 1-Phenylcyclopropanamine Hydrochloride: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for 1-Phenylcyclopropanamine Hydrochloride. This compound serves as a valuable building block in pharmaceutical research and organic synthesis, particularly in the development of novel therapeutic agents.[1] Its unique cyclopropylamine moiety attached to a phenyl group imparts distinct chemical characteristics that are leveraged in the synthesis of complex molecules.[1]

Chemical Structure and Identification

This compound is the hydrochloride salt of 1-Phenylcyclopropanamine. The core structure consists of a cyclopropane ring bonded to both a phenyl group and an amino group at the same carbon atom.

-

IUPAC Name : 1-phenylcyclopropan-1-amine hydrochloride[2]

-

InChI Key : ABUWJOHYZALSMF-UHFFFAOYSA-N[2]

Physicochemical Properties

The quantitative physicochemical properties of this compound and its corresponding free base are summarized below. These properties are crucial for its handling, storage, and application in experimental settings.

| Property | This compound | 1-Phenylcyclopropanamine (Free Base) |

| Molecular Weight | 169.65 g/mol [1][5] | 133.19 g/mol [6][7][8][9] |

| Appearance | Off-white to yellow powder[1] or white to off-white solid[2][3] | Liquid[8][10] |

| Melting Point | 192-201 °C[1] or 194.7-194.9 °C[2][3] | 178-183 °C[8][10][11] |

| Boiling Point | Not applicable | 211.4 ± 19.0 °C (Predicted)[8][11] |

| pKa | Not available | 7.78 ± 0.20 (Predicted)[8][10][11] |

| Storage Conditions | Inert atmosphere, Room Temperature[2][3] or 0-8°C[1] | Under inert gas (Nitrogen or Argon) at 2–8 °C[8][10][11] |

Experimental Protocols

The following sections detail common experimental procedures related to this compound.

Synthesis of this compound from 1-Phenylcyclopropanamine

A prevalent and straightforward method for preparing amine hydrochlorides is the treatment of the free amine with a solution of hydrochloric acid in an organic solvent.[12][13] This protocol is widely applicable for scalable synthesis.

Materials and Reagents:

-

1-Phenylcyclopropanamine (free base)

-

Anhydrous diethyl ether (Et₂O) or Ethyl acetate

-

Anhydrous hydrochloric acid (HCl) gas or a solution of HCl in the chosen solvent

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for organic synthesis

Procedure:

-

Dissolve the 1-Phenylcyclopropanamine crude product in an anhydrous solvent such as ethyl acetate or diethyl ether in a flame-dried flask under an inert atmosphere.[14]

-

Cool the solution, typically to 0 °C, using an ice bath.

-

Slowly bubble anhydrous HCl gas through the solution or add a pre-prepared solution of HCl in the chosen solvent.[14]

-

Continue the addition of HCl until precipitation of the hydrochloride salt is complete. The reaction is typically monitored until no further solid is formed.[14]

-

Stir the resulting suspension at 0 °C for a specified period (e.g., 4 hours) and then allow it to warm to ambient temperature for an extended period (e.g., 20 hours) to ensure complete precipitation.[15]

-

Collect the precipitate by filtration.

-

Wash the collected solid with fresh, cold anhydrous solvent (e.g., diethyl ether) to remove any unreacted starting material or impurities.[15]

-

Dry the final product, this compound, in a vacuum desiccator over a drying agent like P₄O₁₀ to yield a colorless or off-white powder.[15]

Caption: General workflow for the synthesis of 1-Phenylcyclopropanamine HCl.

Applications in Research and Development

This compound is primarily utilized as an intermediate in organic synthesis and a building block in pharmaceutical development.[1]

-

Pharmaceutical Development : The compound is explored for its potential in creating new medications, especially for neurological disorders, owing to its unique structural features.[1] It is a key component in the synthesis of potential antidepressants and other psychoactive drugs.[1]

-

Organic Synthesis : Its structure allows for diverse reactivity, making it a valuable intermediate for chemists to produce more complex molecules and innovative materials.[1]

-

Analytical Chemistry : It can be used as a reference standard in various analytical techniques to aid in the accurate identification and quantification of related compounds in complex mixtures.[1]

Caption: Logical relationships of the compound's primary applications.

Safety and Handling

This compound is classified as an irritant.[2] Standard laboratory safety protocols, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this compound.

-

Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[16]

-

Precautionary Statements : P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[16]

References

- 1. chemimpex.com [chemimpex.com]

- 2. 1-PHENYL-CYCLOPROPYLAMINE HYDROCHLORIDE | 73930-39-9 [chemicalbook.com]

- 3. 1-PHENYL-CYCLOPROPYLAMINE HYDROCHLORIDE CAS#: 73930-39-9 [amp.chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. (1S,2R)-2-phenylcyclopropan-1-amine hydrochloride | C9H12ClN | CID 6419961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. americanelements.com [americanelements.com]

- 8. 1-PHENYL-CYCLOPROPYLAMINE | 41049-53-0 [chemicalbook.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. 1-PHENYL-CYCLOPROPYLAMINE CAS#: 41049-53-0 [amp.chemicalbook.com]

- 11. chembk.com [chembk.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. CN106631824B - Synthesis method of (1-cyclopropyl-1-methyl) ethylamine hydrochloride - Google Patents [patents.google.com]

- 15. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound 73930-39-9 [sigmaaldrich.com]

An In-Depth Technical Guide to the Physical Properties of 1-Phenylcyclopropanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 1-Phenylcyclopropanamine Hydrochloride. The information herein is intended to support research, development, and quality control activities involving this compound.

Core Physical and Chemical Properties

This compound is a solid, organic compound with the chemical formula C₉H₁₂ClN. It is recognized for its unique cyclopropylamine structure attached to a phenyl group, which is of significant interest in medicinal chemistry and drug design.

A summary of its key physical properties is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₂ClN | [1] |

| Molecular Weight | 169.65 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | 194.7-194.9 °C | ChemicalBook |

| pKa (Predicted, for the free amine) | 7.78 ± 0.20 | [2] |

| Solubility | No specific experimental data found. General solubility information for similar compounds suggests it is likely soluble in water and some organic solvents. Experimental determination is recommended. |

Note: The pKa value is a prediction for the corresponding free amine and should be confirmed by experimental analysis.

Experimental Protocols

The following sections detail generalized experimental methodologies for the determination of the key physical properties of this compound. These protocols are based on standard laboratory techniques and can be adapted for specific equipment and regulatory requirements.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. A sharp melting range typically signifies a high-purity compound.

Principle: The sample is heated at a controlled rate, and the temperature range from the onset of melting to the complete liquefaction is recorded.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar digital instrument)

-

Capillary tubes (sealed at one end)

-

Thermometer (calibrated)

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.

-

Instrument Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated rapidly to a temperature approximately 10-15°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.

-

Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire solid has melted (completion) are recorded. This range is the melting point of the sample.

-

Replicate Analysis: The determination should be performed in triplicate to ensure accuracy and reproducibility.

Solubility Determination

Understanding the solubility of a compound in various solvents is crucial for formulation development, purification, and analytical method development.

Principle: A known amount of the solute is added to a known volume of the solvent at a specific temperature. The mixture is agitated until equilibrium is reached, and the concentration of the dissolved solute is then determined.

Apparatus:

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Solvent Selection: A range of solvents relevant to potential applications should be selected (e.g., water, ethanol, methanol, DMSO, acetone).

-

Sample Preparation: An excess amount of this compound is added to a known volume of each solvent in a sealed vial.

-

Equilibration: The vials are placed in a constant temperature shaker (e.g., 25°C) and agitated for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The samples are centrifuged to separate the undissolved solid from the saturated solution.

-

Analysis: A known volume of the clear supernatant is carefully removed, diluted appropriately, and the concentration of the dissolved compound is determined using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

-

Calculation: The solubility is expressed in terms of mass per unit volume (e.g., mg/mL) or molarity.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For an amine hydrochloride, it reflects the equilibrium between the protonated and unprotonated forms of the amine.

Principle: Potentiometric titration is a common method for pKa determination. A solution of the compound is titrated with a standard solution of a strong base (e.g., NaOH), and the pH of the solution is measured as a function of the volume of titrant added. The pKa is the pH at which the concentrations of the protonated and unprotonated species are equal.

Apparatus:

-

pH meter with a calibrated electrode

-

Burette

-

Stir plate and stir bar

-

Beaker

-

Standardized solution of NaOH (e.g., 0.1 M)

-

Standardized solution of HCl (e.g., 0.1 M)

Procedure:

-

Sample Preparation: A precisely weighed amount of this compound is dissolved in a known volume of deionized water.

-

Titration: The solution is stirred continuously, and the initial pH is recorded. The standardized NaOH solution is added in small, precise increments from the burette.

-

Data Collection: After each addition of titrant, the solution is allowed to equilibrate, and the pH is recorded. This process is continued until the pH of the solution has passed the equivalence point.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of NaOH added. The pKa can be determined from the half-equivalence point of the titration curve.

Synthesis and Purification Overview

A general workflow for the synthesis and purification of this compound is presented below. The specific details of the reaction conditions and purification steps are critical for obtaining a high-purity product.

References

An In-depth Technical Guide to 1-Phenylcyclopropanamine Hydrochloride (CAS: 73930-39-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Phenylcyclopropanamine Hydrochloride is a chemical compound with significant potential in pharmaceutical research and development, particularly in the field of neuroscience. As a structural analog of other psychoactive compounds, it serves as a valuable tool for studying neurotransmitter systems and as a building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis, analytical characterization, pharmacological profile as a monoamine oxidase (MAO) inhibitor, and its applications in drug discovery. Detailed experimental protocols and visual representations of key processes are included to facilitate its practical application in a research setting.

Physicochemical and Pharmacological Properties

This compound is a white to off-white or yellow powder.[1] Its properties are summarized in the tables below.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 73930-39-9 | [1] |

| Molecular Formula | C₉H₁₁N·HCl | [1] |

| Molecular Weight | 169.65 g/mol | [1][2][3] |

| Appearance | Off-white to yellow powder | [1] |

| Melting Point | 192-201 °C | [1] |

| pKa (predicted) | 7.78 ± 0.20 (for the free amine) | [4][5] |

| Storage Conditions | 0-8°C | [1] |

Table 2: Pharmacological Parameters

| Target | Parameter | Value | Reference |

| Monoamine Oxidase A (MAO-A) | Inhibition | Time-dependent irreversible inactivator. Kᵢ values are significantly higher than for MAO-B, indicating lower potency. | |

| Monoamine Oxidase B (MAO-B) | Inhibition | Time-dependent irreversible inactivator. |

Synthesis

The synthesis of this compound can be achieved through a multi-step process starting from 1-phenylcyclopropanecarboxylic acid. A common and effective method is the Curtius rearrangement, followed by deprotection and salt formation.

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

Materials:

-

1-phenylcyclopropanecarboxylic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Sodium azide (NaN₃)

-

Toluene

-

tert-Butanol

-

Hydrochloric acid (HCl) solution in diethyl ether or dioxane

-

Anhydrous solvents (Toluene, Diethyl Ether)

-

Standard laboratory glassware and safety equipment

Procedure:

-

Formation of the Acyl Chloride: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 1-phenylcyclopropanecarboxylic acid in an excess of thionyl chloride or a solution of oxalyl chloride in an anhydrous solvent like dichloromethane. Add a catalytic amount of DMF if using oxalyl chloride. Stir the mixture at room temperature until the reaction is complete (monitor by TLC or disappearance of the starting material). Remove the excess reagent under reduced pressure to obtain the crude acyl chloride.

-

Formation of the Acyl Azide: Dissolve the crude acyl chloride in a suitable anhydrous solvent such as acetone or THF. Cool the solution in an ice bath and add a solution of sodium azide in water dropwise, maintaining the temperature below 10°C. Stir vigorously for 1-2 hours. After the reaction is complete, extract the acyl azide with a non-polar solvent like diethyl ether. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Curtius Rearrangement and Boc Protection: Carefully concentrate the acyl azide solution under reduced pressure at low temperature. Caution: Acyl azides can be explosive upon heating. Dissolve the crude acyl azide in anhydrous toluene and heat the solution to reflux. The rearrangement to the isocyanate is typically accompanied by the evolution of nitrogen gas. After the gas evolution ceases, cool the reaction mixture and add tert-butanol. Continue to reflux for several hours to form the Boc-protected amine.

-

Deprotection and Hydrochloride Salt Formation: Cool the reaction mixture and remove the solvent under reduced pressure. Dissolve the crude Boc-protected amine in a minimal amount of a suitable solvent like diethyl ether. Add a solution of hydrochloric acid in diethyl ether or dioxane dropwise with stirring. The this compound will precipitate out of the solution.

-

Purification: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product. The purity can be assessed by melting point determination and spectroscopic methods.

Analytical Characterization

A comprehensive analytical characterization is crucial for confirming the identity and purity of this compound.

Table 3: Spectroscopic Data

| Technique | Data |

| ¹H NMR | Expected chemical shifts (δ, ppm): Aromatic protons (multiplet, ~7.2-7.5 ppm), NH₃⁺ protons (broad singlet), cyclopropyl protons (multiplets, ~1.0-1.5 ppm). |

| ¹³C NMR | Expected chemical shifts (δ, ppm): Aromatic carbons (~125-140 ppm), quaternary cyclopropyl carbon attached to the phenyl group, other cyclopropyl carbons. |

| Mass Spectrometry (MS) | Expected fragmentation pattern for the free base (m/z 133.19): Molecular ion peak (M⁺), loss of NH₂ group, fragmentation of the cyclopropyl ring, and phenyl cation. |

| Infrared (IR) Spectroscopy | Characteristic peaks (cm⁻¹): N-H stretching of the ammonium salt (broad band ~2500-3000 cm⁻¹), C-H stretching of the aromatic ring (>3000 cm⁻¹), C-H stretching of the cyclopropyl group (<3000 cm⁻¹), C=C stretching of the aromatic ring (~1600 and 1450 cm⁻¹). |

Pharmacology: Mechanism of Action

1-Phenylcyclopropanamine is a mechanism-based irreversible inhibitor of both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B). This means that it is chemically transformed by the enzyme into a reactive species that then covalently binds to the enzyme, leading to its inactivation.

The proposed mechanism involves the oxidation of the amine by the flavin adenine dinucleotide (FAD) cofactor in the active site of MAO. This leads to the opening of the strained cyclopropyl ring and the formation of a reactive intermediate that subsequently forms a covalent adduct with the enzyme. For MAO-A, the attachment is primarily to the flavin cofactor. In the case of MAO-B, evidence suggests that the reactive intermediate can attach to both a cysteine residue and the flavin cofactor within the active site. This difference in binding highlights the distinct topographies of the active sites of the two MAO isozymes.

Caption: Proposed signaling pathway for MAO inactivation.

Experimental Protocol: MAO Inhibition Assay (Kinetic Analysis)

Objective: To determine the kinetic parameters (k_inact and K_I) for the irreversible inhibition of MAO-A and MAO-B by this compound.

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

This compound

-

Kynuramine (substrate)

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

-

Spectrofluorometer or spectrophotometer

-

96-well plates

Procedure:

-

Enzyme and Inhibitor Preparation: Prepare stock solutions of MAO-A, MAO-B, and this compound in the assay buffer.

-

Determination of K_m for Kynuramine: Determine the Michaelis-Menten constant (K_m) for the substrate kynuramine with both MAO-A and MAO-B by measuring the initial reaction rates at various substrate concentrations.

-

Time-Dependent Inhibition Assay:

-

In a 96-well plate, add varying concentrations of this compound to wells containing the assay buffer.

-

Pre-incubate the enzyme (MAO-A or MAO-B) with the inhibitor for different time intervals.

-

Initiate the reaction by adding the substrate (kynuramine) at a concentration close to its K_m.

-

Monitor the formation of the product (4-hydroxyquinoline) over time by measuring the change in fluorescence or absorbance.

-

-

Data Analysis:

-

For each inhibitor concentration, plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time. The slope of this line gives the apparent first-order rate constant of inactivation (k_obs).

-

Plot the k_obs values against the inhibitor concentrations.

-

Fit the data to the following equation for irreversible inhibition to determine k_inact (the maximal rate of inactivation) and K_I (the inhibitor concentration that gives half-maximal inactivation): k_obs = k_inact * [I] / (K_I + [I])

-

The overall potency of the irreversible inhibitor is often expressed as the ratio k_inact / K_I.

-

Applications in Drug Discovery and Development

1-Phenylcyclopropanamine and its derivatives are valuable scaffolds in medicinal chemistry for several reasons:

-

Monoamine Oxidase Inhibitors: The ability to irreversibly inhibit MAO makes this class of compounds relevant for the treatment of depression and neurodegenerative disorders like Parkinson's disease.[6]

-

Scaffold for Novel Therapeutics: The rigid cyclopropylamine structure can be incorporated into larger molecules to explore interactions with various biological targets. It serves as a key intermediate in the synthesis of potential antidepressants and other psychoactive medications.[1]

-

Neuroscience Research: As a tool compound, it allows researchers to study the role of MAO in various physiological and pathological processes in the central nervous system.[1]

-

Fragment-Based Drug Design: Due to its relatively small size and defined structure, it can be used as a fragment in screening campaigns to identify initial hits for drug discovery programs.

Safety Information

Hazard Statements:

-

H302: Harmful if swallowed.[2]

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

-

P264: Wash skin thoroughly after handling.[2]

-

P271: Use only outdoors or in a well-ventilated area.[2]

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[2]

-

P302 + P352: IF ON SKIN: Wash with plenty of water.[2]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

It is essential to handle this compound in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound is a compound of significant interest for researchers in medicinal chemistry and neuroscience. Its well-defined physicochemical properties, established synthetic routes, and, most notably, its mechanism-based irreversible inhibition of monoamine oxidases, make it a valuable tool for both fundamental research and as a starting point for the design of novel therapeutics. This technical guide provides the essential information and protocols to enable its effective use in a laboratory setting, fostering further exploration of its potential in drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. EP3617181A1 - Synthesis of trans-2-phenylcyclopropylamine or a salt or solvate thereof - Google Patents [patents.google.com]

- 4. Rapid Determination of the Specificity Constant of Irreversible Inhibitors (kinact/KI) by Means of an Endpoint Competition Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. biorxiv.org [biorxiv.org]

Spectroscopic Analysis of 1-Phenylcyclopropanamine Hydrochloride: A Technical Guide

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 1-Phenylcyclopropanamine Hydrochloride. It is intended for researchers, scientists, and professionals in the field of drug development who require detailed spectroscopic information for structural elucidation and characterization of this compound. This document includes tabulated spectral data, detailed experimental protocols for data acquisition, and a workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.30 - 7.50 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~1.40 - 1.60 | Multiplet | 2H | Cyclopropyl protons (CH₂) |

| ~1.20 - 1.30 | Multiplet | 2H | Cyclopropyl protons (CH₂) |

| ~9.0 - 10.0 | Broad Singlet | 3H | Ammonium protons (-NH₃⁺) |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary depending on the solvent and instrument used.

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| ~135-140 | Aromatic C (quaternary) |

| ~128-130 | Aromatic CH |

| ~126-128 | Aromatic CH |

| ~35-40 | Quaternary Cyclopropyl C (C-NH₃⁺) |

| ~15-20 | Cyclopropyl CH₂ |

Note: Data for the free base, 1-phenylcyclopropanamine, is available and provides a basis for these expected shifts.[1]

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-3100 | Medium | Aromatic C-H stretch |

| ~2800-3000 | Medium | Aliphatic C-H stretch (cyclopropyl) |

| ~2400-2800 | Broad, Strong | N-H stretch (ammonium salt) |

| ~1600, 1490, 1450 | Medium-Strong | Aromatic C=C bending |

| ~1020 | Medium | Cyclopropyl ring vibrations |

Mass Spectrometry (MS)

| Technique | m/z | Interpretation |

| GC-MS | 133.19 | Molecular Ion (M⁺) of the free base (C₉H₁₁N) |

| 132 | [M-H]⁺ | |

| 104 | Loss of C₂H₃N |

Note: The molecular weight of this compound is 169.65 g/mol .[2] In mass spectrometry, the hydrochloride is often not observed, and the data reflects the free base.

Experimental Protocols

Detailed methodologies for the acquisition of spectroscopic data are provided below. These are generalized protocols and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation :

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O, or Methanol-d₄ - CD₃OD) in a clean, dry vial.

-

If using a non-aqueous solvent, add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

¹H NMR Data Acquisition :

-

Use a standard single-pulse experiment.

-

Set the spectral width to encompass all expected proton signals (e.g., 0-12 ppm).

-

An acquisition time of 2-4 seconds is generally sufficient.

-

Use a relaxation delay of 1-2 seconds between scans.

-

-

¹³C NMR Data Acquisition :

-

Employ a proton-decoupled pulse sequence to simplify the spectrum.

-

Set the spectral width to cover all expected carbon signals (e.g., 0-160 ppm).

-

A longer acquisition time and a larger number of scans will be necessary compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method) :

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

-

Place a portion of the powder into a pellet-forming die.

-

Apply pressure using a hydraulic press to form a transparent or translucent KBr pellet.

-

-

Data Acquisition :

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record the spectrum, typically over a range of 4000 to 400 cm⁻¹.

-

Acquire a background spectrum of the empty sample holder to subtract from the sample spectrum.

-

Mass Spectrometry (MS)

-

Sample Preparation for LC-MS (Electrospray Ionization - ESI) :

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile, or water) at a concentration of approximately 1 mg/mL.[3]

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase solvent.[3]

-

Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

-

Transfer the filtered solution to an autosampler vial.

-

-

Data Acquisition :

-

The sample is introduced into the mass spectrometer via liquid chromatography.

-

Mass spectra are acquired in positive ion mode to detect the protonated molecule of the free base.

-

The mass-to-charge ratio (m/z) of the ions is measured.

-

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the structural elucidation of an organic compound like this compound using a combination of spectroscopic techniques.

A flowchart illustrating the process of structural identification using various spectroscopic methods.

References

An In-depth Technical Guide to the Mechanism of Action of 1-Phenylcyclopropanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Phenylcyclopropanamine hydrochloride, a close structural analog of the well-known monoamine oxidase inhibitor tranylcypromine, is a potent enzyme inactivator with significant implications for neuroscience and oncology research. This technical guide provides a comprehensive overview of its mechanism of action, focusing on its irreversible inhibition of key flavin-dependent amine oxidases. This document summarizes quantitative inhibition data, details relevant experimental protocols, and illustrates the underlying biochemical pathways and experimental workflows through detailed diagrams.

Core Mechanism of Action: Irreversible Enzyme Inhibition

1-Phenylcyclopropanamine (1-PCPA) acts as a mechanism-based inactivator of monoamine oxidase (MAO), a critical enzyme in the metabolism of monoamine neurotransmitters. Its inhibitory activity is central to its pharmacological effects. The strained cyclopropylamine ring is crucial for its inactivating properties.

The primary targets of 1-phenylcyclopropanamine and its close analog, trans-2-phenylcyclopropylamine (tranylcypromine), are:

-

Monoamine Oxidase A (MAO-A): Primarily responsible for the metabolism of serotonin and norepinephrine.

-

Monoamine Oxidase B (MAO-B): Primarily responsible for the metabolism of phenethylamine and dopamine.

-

Lysine-Specific Demethylase 1 (LSD1/KDM1A): An enzyme involved in histone modification and epigenetic regulation, which is overexpressed in several cancers.

The inactivation process for both MAO and LSD1 involves the formation of a covalent adduct with the enzyme's flavin adenine dinucleotide (FAD) cofactor. This irreversible binding permanently inactivates the enzyme. The proposed mechanism involves the enzymatic oxidation of the cyclopropylamine, leading to the opening of the cyclopropane ring and subsequent covalent bond formation with the FAD cofactor.

Quantitative Inhibition Data

The inhibitory potency of 1-phenylcyclopropanamine and its analogs has been quantified in various studies. The following tables summarize the key inhibition constants (Kᵢ) and inactivation rates (kᵢₙₐ꜀ₜ).

| Compound | Target | Kᵢ (µM) | kᵢₙₐ꜀ₜ (s⁻¹) | kᵢₙₐ꜀ₜ/Kᵢ (M⁻¹s⁻¹) | Reference(s) |

| trans-2-Phenylcyclopropylamine (Tranylcypromine) | LSD1 | 242 | 0.0106 | 43.8 | [1] |

| trans-2-Phenylcyclopropylamine (Tranylcypromine) | MAO-A | - | - | ~105 | [1] |

| trans-2-Phenylcyclopropylamine (Tranylcypromine) | MAO-B | - | - | ~700 | [1] |

Note: Direct Kᵢ and kᵢₙₐ꜀ₜ values for MAO-A and MAO-B by tranylcypromine were not explicitly found in a single table in the provided search results, but the relative selectivity is reported.

| Compound | Target | IC₅₀ (µM) | Reference(s) |

| Tranylcypromine | LSD1 | < 2 | [2] |

Signaling Pathways and Logical Relationships

The inhibitory action of this compound on its primary targets has significant downstream effects on cellular signaling.

Caption: Inhibition of MAO-A and MAO-B by 1-Phenylcyclopropanamine.

Caption: Mechanism of LSD1 inhibition and its effect on gene transcription.

Experimental Protocols

Monoamine Oxidase (MAO) Inhibition Assay

A common method to determine the inhibitory activity of compounds against MAO-A and MAO-B is the peroxidase-coupled assay.

Principle: The oxidative deamination of a substrate by MAO produces hydrogen peroxide (H₂O₂). In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a chromogenic or fluorogenic substrate to produce a detectable signal. The rate of signal production is proportional to MAO activity.

Materials:

-

Recombinant human MAO-A or MAO-B

-

Substrate (e.g., kynuramine for both, or specific substrates for each isoform)

-

This compound (or analog)

-

Horseradish Peroxidase (HRP)

-

Chromogenic/Fluorogenic probe (e.g., Amplex Red)

-

Assay Buffer (e.g., 50 mM sodium phosphate, pH 7.4)

-

96-well microplate (black for fluorescence)

-

Microplate reader

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add the MAO enzyme and the inhibitor at various concentrations.

-

Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).

-

Prepare a reaction mixture containing the substrate, HRP, and the probe in assay buffer.

-

Initiate the enzymatic reaction by adding the reaction mixture to the wells.

-

Monitor the increase in absorbance or fluorescence over time using a microplate reader.

-

Calculate the initial reaction rates and determine the percent inhibition for each inhibitor concentration.

-

Plot percent inhibition versus inhibitor concentration to determine the IC₅₀ value. For mechanism-based inactivators, Kᵢ and kᵢₙₐ꜀ₜ values are determined by analyzing the time-dependent loss of enzyme activity.

Caption: Experimental workflow for the MAO inhibition assay.

Lysine-Specific Demethylase 1 (LSD1) Inhibition Assay

The activity of LSD1 can also be measured using a peroxidase-coupled assay, similar to the MAO assay.

Principle: The demethylation of a histone H3 peptide substrate by LSD1 also produces H₂O₂. This H₂O₂ is then detected using HRP and a suitable probe.

Materials:

-

Recombinant human LSD1 enzyme

-

Dimethylated H3 peptide substrate (e.g., H3K4me2)

-

This compound

-

Horseradish Peroxidase (HRP)

-

Fluorogenic probe (e.g., Amplex Red)

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.5)

-

96-well microplate (black)

-

Microplate reader

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, add the LSD1 enzyme and the inhibitor at various concentrations.

-

Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at room temperature.

-

Prepare a reaction mixture containing the H3 peptide substrate, HRP, and the probe.

-

Initiate the reaction by adding the reaction mixture to the wells.

-

Incubate the plate at 37°C for a set time (e.g., 60 minutes).

-

Measure the fluorescence using a microplate reader.

-

Calculate the percent inhibition and determine the IC₅₀, Kᵢ, and kᵢₙₐ꜀ₜ values as described for the MAO assay.

Broader Receptor Binding Profile and Off-Target Effects

While the primary mechanism of action of this compound is the irreversible inhibition of MAO and LSD1, its broader receptor binding profile is less well-characterized. Its structural analog, tranylcypromine, has been investigated for other potential interactions.

-

Cannabinoid System: Chronic treatment with tranylcypromine has been shown to increase CB1 receptor binding density in the prefrontal cortex and hippocampus of rats.[3] It also affects the levels of endocannabinoids.[3]

-

Serotonin Receptors: High doses of tranylcypromine administered chronically can lead to a down-regulation of 5-HT2 receptors in the rat cortex.[4]

-

Norepinephrine Reuptake: At higher therapeutic doses, tranylcypromine may also act as a norepinephrine reuptake inhibitor.[5]

A comprehensive screening of this compound against a wide panel of neurotransmitter receptors, ion channels, and transporters would be necessary to fully elucidate its off-target effects and complete its pharmacological profile.

Conclusion

This compound is a potent, mechanism-based irreversible inhibitor of MAO-A, MAO-B, and LSD1. Its mechanism of action, centered on the formation of a covalent adduct with the FAD cofactor of these enzymes, leads to significant modulation of neurotransmitter levels and epigenetic regulation. The quantitative data and experimental protocols provided in this guide offer a foundational understanding for researchers in drug development and neuroscience. Further investigation into its broader receptor binding profile is warranted to fully characterize its pharmacological activity and potential therapeutic applications.

References

- 1. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tranylcypromine - Wikipedia [en.wikipedia.org]

- 3. Differential Effects of the Antidepressants Tranylcypromine and Fluoxetine on Limbic Cannabinoid Receptor Binding and Endocannabinoid Contents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparisons of the actions of high and low doses of the MAO inhibitor tranylcypromine on 5-HT2 binding sites in rat cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-Phenylcyclopropanamine Hydrochloride as a Monoamine Oxidase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Phenylcyclopropanamine Hydrochloride (1-PCPA) as a monoamine oxidase (MAO) inhibitor. 1-PCPA is a mechanism-based, irreversible inactivator of both MAO-A and MAO-B, the enzymes responsible for the degradation of key monoamine neurotransmitters.[1][2] This document details the mechanism of action, summarizes the available inhibitory data, and provides detailed experimental protocols for assessing MAO inhibition. Due to the limited availability of specific quantitative kinetic and pharmacokinetic data for 1-PCPA in publicly accessible literature, this guide leverages data from its well-characterized structural isomer, Tranylcypromine (trans-2-phenylcyclopropylamine), for comparative and illustrative purposes.

Introduction to 1-Phenylcyclopropanamine and Monoamine Oxidase Inhibition

Monoamine oxidases (MAO) are a family of flavin-containing enzymes located on the outer mitochondrial membrane that are crucial for the catabolism of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[3] There are two primary isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor selectivity. Inhibition of these enzymes increases the synaptic availability of these neurotransmitters, a mechanism that has been successfully targeted for the treatment of depression and neurodegenerative diseases like Parkinson's disease.

1-Phenylcyclopropanamine (1-PCPA) is a cyclopropylamine derivative that acts as a mechanism-based inactivator of MAO.[1] Its strained cyclopropyl ring is a key structural feature for its inhibitory activity.[1] 1-PCPA is a structural isomer of the well-known antidepressant drug Tranylcypromine. While both are potent MAO inhibitors, they are distinct chemical entities.

dot

Caption: Structural relationship between 1-Phenylcyclopropanamine and Tranylcypromine.

Mechanism of Action

1-PCPA is a mechanism-based inactivator, meaning it is converted by the MAO enzyme into a reactive intermediate that then covalently binds to and irreversibly inactivates the enzyme. The process begins with the enzyme oxidizing the amine, leading to the opening of the strained cyclopropyl ring. This generates a reactive species that forms a covalent adduct with the enzyme's flavin adenine dinucleotide (FAD) cofactor.[2][4] In the case of MAO-B, evidence also suggests that the inactivator can attach to a cysteine residue in the active site.[4] This irreversible inhibition means that restoration of enzyme activity requires the synthesis of new enzyme molecules.

dot

Caption: Mechanism of irreversible MAO inhibition by 1-Phenylcyclopropanamine.

Quantitative Data on MAO Inhibition

For a quantitative perspective, the following tables summarize kinetic data for the structurally isomeric and extensively studied MAO inhibitor, Tranylcypromine. This data is provided for comparative purposes.

Table 1: Inhibitory Potency (IC50) of Tranylcypromine

| Enzyme Target | IC50 Value (µM) | Notes |

|---|---|---|

| MAO-A | 2.3 ± 0.2 | Determined after a 15-minute preincubation with the enzyme.[5] |

| MAO-B | 0.95 ± 0.07 | Determined after a 15-minute preincubation with the enzyme.[5] |

| LSD1 | 20.7 ± 2.1 | Included for off-target comparison; LSD1 is a histone demethylase.[5] |

Table 2: Kinetic Parameters for Irreversible Inhibition by Tranylcypromine

| Enzyme Target | K_I (µM) | k_inact (s⁻¹) | k_inact / K_I (M⁻¹s⁻¹) |

|---|---|---|---|

| MAO-A | 1010 ± 190 | 0.044 ± 0.005 | 43.6 |

| MAO-B | 160 ± 30 | 0.018 ± 0.001 | 112.5 |

| LSD1 | 242 ± 51 | 0.0106 ± 0.0009 | 43.8 |

(Data for Tranylcypromine (trans-2-phenylcyclopropylamine) from Schmidt et al., 2007, presented for comparative purposes.)

Pharmacokinetics and Metabolism

Specific pharmacokinetic data for this compound is not available in the reviewed literature. However, insights can be drawn from its isomer, Tranylcypromine, and general principles of cyclopropylamine metabolism.

Metabolism of compounds containing a cyclopropylamine moiety can be complex. Cytochrome P450 (CYP) mediated oxidation can lead to the formation of reactive ring-opened intermediates, which have the potential to form covalent adducts with proteins.

Table 3: Pharmacokinetic Profile of Tranylcypromine

| Parameter | Value | Notes |

|---|---|---|

| Bioavailability | ~50% | Oral administration. |

| Time to Peak Plasma (t_max) | 0.67 - 3.5 hours | Absorption can be biphasic. |

| Elimination Half-life (t_1/2) | ~2.5 hours | The biological effect is much longer due to irreversible inhibition. |

| Metabolism | Hepatic (Liver) | Primarily via ring-hydroxylation and N-acetylation. |

| Excretion | Primarily Urine | Metabolites are excreted renally. |

(Data for Tranylcypromine, presented for comparative purposes.)

Experimental Protocols

The following are detailed methodologies for common in vitro assays used to determine the inhibitory activity of compounds against MAO-A and MAO-B.

Fluorometric MAO Inhibition Assay using Kynuramine

This assay relies on the conversion of the non-selective substrate kynuramine into the highly fluorescent product 4-hydroxyquinoline by MAO. A decrease in the rate of fluorescence generation indicates enzyme inhibition.

dot

Caption: Workflow for the fluorometric kynuramine-based MAO inhibition assay.

Methodology:

-

Reagent Preparation:

-

Assay Buffer: 100 mM Potassium Phosphate, pH 7.4.

-

Enzyme: Recombinant human MAO-A or MAO-B diluted in Assay Buffer to the desired working concentration.

-

Substrate: Kynuramine dihydrobromide stock solution (e.g., 10 mM in water), diluted in Assay Buffer to a working concentration (e.g., 100 µM).

-

Inhibitor: Prepare a stock solution of 1-Phenylcyclopropanamine HCl in a suitable solvent (e.g., water or DMSO). Create serial dilutions to test a range of concentrations.

-

Controls: Include a positive control inhibitor (e.g., Clorgyline for MAO-A, Selegiline for MAO-B) and a vehicle control (solvent only).

-

-

Assay Procedure (96-well black plate):

-

To appropriate wells, add 5 µL of the serially diluted inhibitor, positive control, or vehicle.

-

Add 40 µL of the MAO enzyme working solution (MAO-A or MAO-B) to each well.

-

Mix gently and pre-incubate the plate for 15 minutes at 37°C to allow for inhibitor-enzyme interaction.

-

Initiate the enzymatic reaction by adding 5 µL of the kynuramine working solution to all wells.

-

Incubate the plate for 30 minutes at 37°C, protected from light.

-

Measure the fluorescence intensity using a microplate reader with an excitation wavelength of approximately 315 nm and an emission wavelength of approximately 390 nm.

-

-

Data Analysis:

-

Subtract the background fluorescence from blank wells (no enzyme).

-

Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

-

Plot percent inhibition versus inhibitor concentration and fit the data using a suitable nonlinear regression model to determine the IC50 value.

-

Spectrophotometric MAO-B Inhibition Assay using Benzylamine

This assay measures the activity of MAO-B by monitoring the increase in absorbance at 250 nm, which corresponds to the formation of benzaldehyde from the MAO-B selective substrate, benzylamine.

Methodology:

-

Reagent Preparation:

-

Assay Buffer: 100 mM Potassium Phosphate, pH 7.4.

-

Enzyme: Purified or recombinant human MAO-B diluted in Assay Buffer.

-

Substrate: Benzylamine hydrochloride stock solution (e.g., 100 mM in water), diluted in Assay Buffer to a working concentration (e.g., 10 mM).

-

Inhibitor: Prepare serial dilutions of 1-Phenylcyclopropanamine HCl.

-

-

Assay Procedure (UV-transparent plate or cuvettes):

-

Prepare a reaction mixture in a quartz cuvette or UV-transparent 96-well plate containing Assay Buffer and the desired concentration of the inhibitor.

-

Add the MAO-B enzyme to the mixture and pre-incubate for a specified time (e.g., 10-15 minutes) at 37°C.

-

Initiate the reaction by adding the benzylamine substrate.

-

Immediately monitor the change in absorbance at 250 nm over time using a spectrophotometer. The rate of increase in absorbance is proportional to MAO-B activity.

-

-

Data Analysis:

-

Determine the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.

-

Calculate the percent inhibition relative to the uninhibited control.

-

Determine the IC50 value by plotting percent inhibition against inhibitor concentration. For mechanism-based inactivators, K_I and k_inact can be determined by analyzing the rates of inactivation at various inhibitor concentrations.

-

Conclusion

This compound is a potent, mechanism-based inactivator of both MAO-A and MAO-B. Its irreversible mode of action makes it a compound of significant interest for researchers in neuropharmacology and drug development. While specific quantitative data on its inhibitory kinetics and pharmacokinetics remain sparse, the well-documented properties of its isomer, Tranylcypromine, provide a valuable framework for understanding its potential biological activity. The detailed experimental protocols provided herein offer a robust starting point for researchers seeking to further characterize 1-PCPA and other novel MAO inhibitors. Future studies should focus on elucidating the precise kinetic parameters (IC50, K_I, k_inact) of 1-PCPA for both MAO isoforms and defining its in vivo pharmacokinetic and metabolic profile to fully assess its therapeutic potential.

References

- 1. Mechanism of inactivation of monoamine oxidase by 1-phenylcyclopropylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1-Benzylcyclopropylamine and 1-(phenylcyclopropyl)methylamine: an inactivator and a substrate of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Monoamine oxidase A - Wikipedia [en.wikipedia.org]

- 4. Inactivation of monoamine oxidase A by the monoamine oxidase B inactivators 1-phenylcyclopropylamine, 1-benzylcyclopropylamine, and N-cyclopropyl-alpha-methylbenzylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

In-Depth Technical Guide: Solubility and Stability of 1-Phenylcyclopropanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of 1-Phenylcyclopropanamine Hydrochloride. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this guide also presents information on closely related analogs and outlines standardized experimental protocols for determining these crucial physicochemical properties.

Compound Overview

This compound is a chemical compound with the following properties:

| Property | Value | Reference |

| CAS Number | 73930-39-9 | [1][2] |

| Molecular Formula | C₉H₁₁N · HCl | |

| Molecular Weight | 169.65 g/mol | |

| Appearance | Off-white to yellow powder | |

| Melting Point | 192-201 °C | |

| Storage | Store at 0-8°C |

Solubility Profile

Table 1: Solubility of Structurally Related Amine Hydrochlorides

| Compound | Solvent | Solubility | Reference |

| trans-2-Phenylcyclopropylamine hydrochloride | Water | 100 mM | [3] |

| DMSO | 100 mM | [3] | |

| Ethanol | 50 mg/mL | ||

| N-methyl-1-Phenylpropan-1-amine hydrochloride | DMF | 3 mg/mL | [4] |

| DMSO | 5 mg/mL | [4] | |

| Ethanol | 20 mg/mL | [4] | |

| PBS (pH 7.2) | 5 mg/mL | [4] |

Based on this data, it is anticipated that this compound will exhibit good solubility in polar protic solvents such as water and ethanol, as well as in polar aprotic solvents like DMSO.

Experimental Protocol for Solubility Determination

A standard method for determining the solubility of an amine hydrochloride involves the equilibrium solubility method.

Methodology:

-

Preparation of Saturated Solutions: An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, ethanol, methanol, DMSO) in a sealed vial.

-

Equilibration: The vials are agitated at a constant temperature (e.g., 25°C and 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The saturated solutions are filtered through a fine-pore filter (e.g., 0.22 µm) or centrifuged to separate the undissolved solid.

-

Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated UV-Vis spectrophotometer.

-

Data Reporting: The solubility is expressed in units such as mg/mL or g/100mL.

Stability Profile

Detailed stability data for this compound is not extensively documented. Generally, the stability of amine hydrochlorides can be influenced by factors such as pH, temperature, and light exposure. For solid forms, storage at controlled room temperature and protection from light is recommended. In solution, the stability will be highly dependent on the pH and the presence of other reactive species.

Experimental Protocols for Stability Assessment

Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods.

3.1.1. Solution State Stability

-

Sample Preparation: Prepare solutions of this compound in various aqueous buffers with a range of pH values (e.g., acidic, neutral, and basic conditions).

-

Stress Conditions:

-

Temperature: Store the solutions at elevated temperatures (e.g., 40°C, 60°C, 80°C) and at refrigerated and room temperatures as controls.

-

Light: Expose the solutions to controlled UV and visible light sources according to ICH Q1B guidelines, with dark controls stored under the same conditions.

-

-

Time Points: Withdraw aliquots at predetermined time intervals (e.g., 0, 24, 48, 72 hours, and weekly).

-

Analysis: Analyze the samples using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

3.1.2. Solid-State Stability

-

Sample Preparation: Place the solid this compound in open and closed containers.

-

Stress Conditions:

-

Temperature and Humidity: Store the samples under various temperature and relative humidity (RH) conditions as per ICH guidelines (e.g., 40°C/75% RH).

-

Light: Expose the solid to controlled light conditions.

-

-

Time Points: Analyze the solid at specified intervals.

-

Analysis: Assess the solid for changes in physical appearance, and assay for purity and degradation products by dissolving in a suitable solvent and analyzing by HPLC.

Conclusion